Rolitetracycline
Rolitetracycline
Rolitetracycline is a derivative of tetracycline in which the amide function is substituted with a pyrrolidinomethyl group. It has a role as an antibacterial drug, a protein synthesis inhibitor, an antiprotozoal drug and a prodrug. It is a member of tetracyclines and a tertiary alpha-hydroxy ketone.
A pyrrolidinylmethyl tetracycline.
A pyrrolidinylmethyl TETRACYCLINE.
A pyrrolidinylmethyl tetracycline.
A pyrrolidinylmethyl TETRACYCLINE.
Brand Name:
Vulcanchem
CAS No.:
751-97-3
VCID:
VC0541777
InChI:
InChI=1S/C27H33N3O8/c1-26(37)13-7-6-8-16(31)17(13)21(32)18-14(26)11-15-20(29(2)3)22(33)19(24(35)27(15,38)23(18)34)25(36)28-12-30-9-4-5-10-30/h6-8,14-15,20,31-32,35,37-38H,4-5,9-12H2,1-3H3,(H,28,36)/t14-,15-,20-,26+,27-/m0/s1
SMILES:
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC5)N(C)C)O
Molecular Formula:
C27H33N3O8
Molecular Weight:
527.6 g/mol
Rolitetracycline
CAS No.: 751-97-3
Inhibitors
VCID: VC0541777
Molecular Formula: C27H33N3O8
Molecular Weight: 527.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description | Rolitetracycline is a derivative of tetracycline in which the amide function is substituted with a pyrrolidinomethyl group. It has a role as an antibacterial drug, a protein synthesis inhibitor, an antiprotozoal drug and a prodrug. It is a member of tetracyclines and a tertiary alpha-hydroxy ketone. A pyrrolidinylmethyl tetracycline. A pyrrolidinylmethyl TETRACYCLINE. |
---|---|
CAS No. | 751-97-3 |
Product Name | Rolitetracycline |
Molecular Formula | C27H33N3O8 |
Molecular Weight | 527.6 g/mol |
IUPAC Name | (4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-N-(pyrrolidin-1-ylmethyl)-4,4a,5,5a-tetrahydrotetracene-2-carboxamide |
Standard InChI | InChI=1S/C27H33N3O8/c1-26(37)13-7-6-8-16(31)17(13)21(32)18-14(26)11-15-20(29(2)3)22(33)19(24(35)27(15,38)23(18)34)25(36)28-12-30-9-4-5-10-30/h6-8,14-15,20,31-32,35,37-38H,4-5,9-12H2,1-3H3,(H,28,36)/t14-,15-,20-,26+,27-/m0/s1 |
Standard InChIKey | IKQRPFTXKQQLJF-IAHYZSEUSA-N |
Isomeric SMILES | C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC5)N(C)C)O |
SMILES | CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC5)N(C)C)O |
Canonical SMILES | CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC5)N(C)C)O |
Appearance | Solid powder |
Purity | >98% (or refer to the Certificate of Analysis) |
Related CAS | 20685-78-3 (mononitrate) 7681-32-5 (nitrate) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Rolitetracycline; Reverin; Rolitetraciclina; Rolitetracyclinum; Solvocillin; Rolitetracycline Monohydrochloride. |
Reference | 1: Choudhary S, Kishore N. Unraveling the energetics and mode of the recognition 2: Alibrandi G, Coppolino S, Micali N, Villari A. Fast rolitetracycline stability 3: Howlett DR, George AR, Owen DE, Ward RV, Markwell RE. Common structural 4: Sedlakova A, Kollar I, Ondreĭkova M, Rynikova A, Rozdobud'kova V, Pitkova S. 5: Kobayashi S, Arai S, Hayashi S. In vitro and in vivo effects of combinations 6: Wójcicki J, Słuczanowski W. [Rolitetracycline pharmacokinetics in patients 7: Böcker R, Estler CJ, Müller S, Pfandzelter C, Spachmüller B. Comparative 8: Estler CJ, Böcker R. Age dependency of rolitetracycline-induced hepatic 9: Wójcicki J, Gawrońska-Szklarz B, Kardel-Mizerska T, Górnik W. Effect of 10: Mazzola EP, Melin JA, Wayland LG. 13C-NMR spectroscopy of three tetracycline 11: Böcker R, Estler CJ. Distribution of pyrrolidinomethyl-tetracycline 12: Barnová E, Guzy J, Cisár M, Barna K. [Non-specific action of tetracycline and 13: Pawelczyk E, Plotkowiak Z. Kinetics of drug decomposition. Part 48. Specific 14: Pawelczyk E, Hermann T, Plotkowiak Z, Matlak B. Kinetics of drug 15: Somavilla JF, Arroyo V, Khayyat N, Esteban MC. A method for the determination 16: Daschner FD. [Combination of bacteriostatic and bactericidal drugs: lack of 17: Bélová V, Barnová E, Barna K. The influence of rolitetracycline upon some 18: Leblanc JP, Rousseau B, Segal P, Gerard Y, Choisy H, Enger A. [Treatment of 19: Lightbown JW, Bond JM, Mussett MV, Tackett LL. The international standard for 20: Wieriks J, Schornagel HE. Animal reactions to, and tolerance of, two local |
PubChem Compound | 54682938 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume